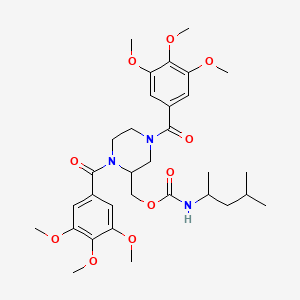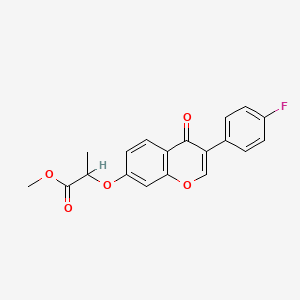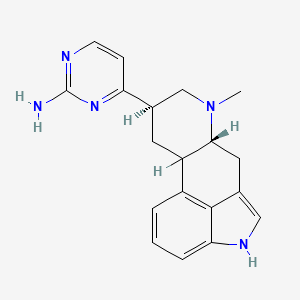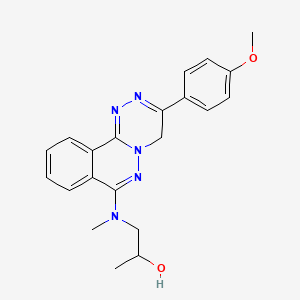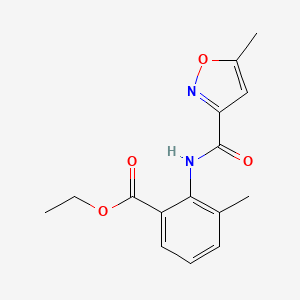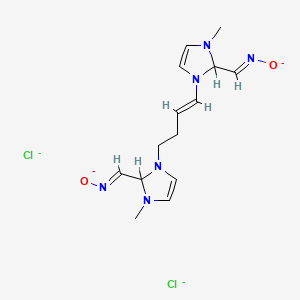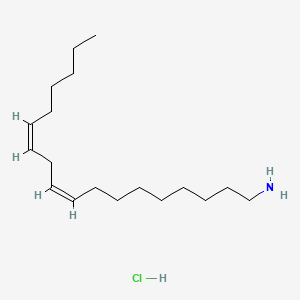
Streptidine sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Streptidine sulfate is a chemical compound derived from the degradation of streptomycin, an aminoglycoside antibiotic. Streptomycin is produced by the actinomycete Streptomyces griseus and is known for its effectiveness against a variety of bacterial infections, including tuberculosis . This compound is one of the degradation products formed when streptomycin undergoes acid hydrolysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Streptidine sulfate can be prepared by treating streptomycin or dihydrostreptomycin with 1 N sulfuric acid for three days . The compound is then recrystallized from a hot aqueous solution to obtain pure this compound .
Industrial Production Methods
The industrial production of this compound involves the fermentation of Streptomyces griseus to produce streptomycin, followed by acid hydrolysis to obtain streptidine . The process requires careful control of reaction conditions to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Streptidine sulfate undergoes several types of chemical reactions, including:
Oxidation: Streptidine can be oxidized to form various degradation products.
Reduction: Reduction reactions can modify the functional groups present in streptidine.
Substitution: Streptidine can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Applications De Recherche Scientifique
Streptidine sulfate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other chemical compounds.
Biology: Studied for its role in the degradation of streptomycin and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a degradation product of streptomycin.
Industry: Utilized in the production of antibiotics and other pharmaceuticals
Mécanisme D'action
Streptidine sulfate exerts its effects by interacting with various molecular targets and pathways. It is known to bind to ribosomal subunits, inhibiting protein synthesis in bacteria . This mechanism is similar to that of streptomycin, which also targets ribosomal subunits to exert its antibacterial effects .
Comparaison Avec Des Composés Similaires
Streptidine sulfate can be compared with other similar compounds, such as:
Streptobiosamine: Another degradation product of streptomycin.
Maltol: Formed during the alkaline hydrolysis of streptomycin.
Mannosidostreptomycin: A less abundant form of streptomycin.
Uniqueness
This compound is unique due to its specific formation from the acid hydrolysis of streptomycin and its distinct chemical properties. Its ability to inhibit protein synthesis by binding to ribosomal subunits sets it apart from other degradation products .
Propriétés
Numéro CAS |
6160-27-6 |
|---|---|
Formule moléculaire |
C8H20N6O8S |
Poids moléculaire |
360.35 g/mol |
Nom IUPAC |
2-[(1S,3R,4S,6R)-3-(diaminomethylideneamino)-2,4,5,6-tetrahydroxycyclohexyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C8H18N6O4.H2O4S/c9-7(10)13-1-3(15)2(14-8(11)12)5(17)6(18)4(1)16;1-5(2,3)4/h1-6,15-18H,(H4,9,10,13)(H4,11,12,14);(H2,1,2,3,4)/t1-,2+,3?,4+,5-,6?; |
Clé InChI |
JXOXNSAQCGKPLP-OIGVXLFISA-N |
SMILES isomérique |
[C@H]1([C@H](C([C@H]([C@@H](C1O)N=C(N)N)O)O)O)N=C(N)N.OS(=O)(=O)O |
SMILES canonique |
C1(C(C(C(C(C1O)O)O)N=C(N)N)O)N=C(N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




